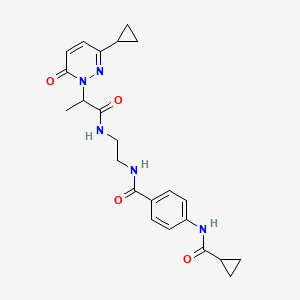
4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(cyclopropanecarboxamido)-N-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)ethyl)benzamide , often referred to as CPCB , is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of CPCB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
CPCB features a complex structure that includes a cyclopropane moiety, a pyridazine ring, and multiple amide linkages. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 317.39 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | CC1(C(=O)NCCN(C(=O)C2=C(N=N2)C(C3CC3)=C(C=C3)C=C1)=O)C |
Research indicates that CPCB acts primarily through the inhibition of specific signaling pathways involved in inflammation and cell proliferation. It has been shown to modulate the activity of cytokines such as IL-12 and IL-23, which are pivotal in autoimmune responses and inflammatory diseases .
Biological Activity
The biological activities of CPCB can be categorized into several key areas:
Anti-inflammatory Effects
CPCB has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Properties
Preliminary studies suggest that CPCB exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
CPCB has shown promise as an antimicrobial agent against specific bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Case Studies
Several studies have explored the efficacy of CPCB in different biological contexts:
- Study on Inflammatory Bowel Disease (IBD) :
- Cancer Cell Line Testing :
- Antimicrobial Efficacy :
科学研究应用
Molecular Formula
The molecular formula of the compound is C20H22N8O3, with a molecular weight of approximately 422.4 g/mol. The structure comprises various functional groups, including amides and pyridazine rings, which contribute to its biological activity.
Structural Representation
The structural representation can be summarized as follows:
- Core Structure : The compound features a cyclopropanecarboxamide moiety linked to a benzamide structure.
- Functional Groups : The presence of pyridazine and cyclopropyl groups enhances its pharmacological properties.
Oncology
Recent studies have indicated that compounds with similar structures may exhibit anti-cancer properties by modulating pathways involved in tumor growth and metastasis. For instance, the inhibition of specific kinases related to cancer progression has been a focus of research involving similar compounds.
Case Study:
A study demonstrated that derivatives of pyridazine compounds showed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in targeted cancer therapy .
Immunology
The compound is being investigated for its role in modulating immune responses, particularly through the inhibition of cytokines such as IL-12 and IL-23. This modulation can be crucial for treating autoimmune diseases and inflammatory conditions.
Case Study:
Research has shown that similar compounds can inhibit Tyk2 signaling pathways, leading to reduced inflammation in models of autoimmune diseases such as psoriasis and rheumatoid arthritis .
Metabolic Disorders
Another promising application is in the treatment of metabolic disorders, including type 2 diabetes and atherosclerosis. The compound's ability to influence metabolic pathways makes it a candidate for further investigation in this area.
Case Study:
A patent application highlighted the use of this class of compounds for treating metabolic diseases by targeting specific receptors involved in glucose metabolism and lipid regulation .
Data Table: Summary of Applications
属性
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-14(28-20(29)11-10-19(27-28)15-2-3-15)21(30)24-12-13-25-22(31)16-6-8-18(9-7-16)26-23(32)17-4-5-17/h6-11,14-15,17H,2-5,12-13H2,1H3,(H,24,30)(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAJUOMEPVUGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













